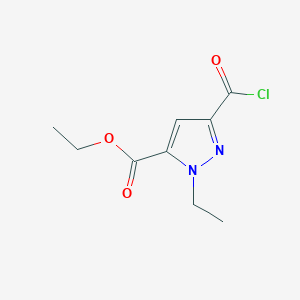

ethyl 3-(chlorocarbonyl)-1-ethyl-1H-pyrazole-5-carboxylate

Description

Ethyl 3-(chlorocarbonyl)-1-ethyl-1H-pyrazole-5-carboxylate is a pyrazole-based heterocyclic compound characterized by a chlorocarbonyl (-COCl) group at position 3, an ethyl substituent at position 1, and an ester (-COOEt) group at position 3. This structure renders it highly reactive, particularly in nucleophilic substitution and condensation reactions. It serves as a critical intermediate in synthesizing pharmaceuticals, agrochemicals, and functional materials .

The chlorocarbonyl group enhances electrophilicity, enabling facile amide bond formation, while the ethyl group at position 1 contributes to steric and electronic modulation, influencing solubility and reactivity .

Properties

IUPAC Name |

ethyl 5-carbonochloridoyl-2-ethylpyrazole-3-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11ClN2O3/c1-3-12-7(9(14)15-4-2)5-6(11-12)8(10)13/h5H,3-4H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HCARPUKDWVYNFZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C(=CC(=N1)C(=O)Cl)C(=O)OCC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11ClN2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

230.65 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 3-(chlorocarbonyl)-1-ethyl-1H-pyrazole-5-carboxylate typically involves the reaction of ethyl 1-ethyl-1H-pyrazole-5-carboxylate with phosgene (carbonyl chloride). The reaction is carried out under controlled conditions to ensure the selective formation of the chlorocarbonyl group at the 3-position of the pyrazole ring. The general reaction scheme is as follows:

Starting Material: Ethyl 1-ethyl-1H-pyrazole-5-carboxylate

Reagent: Phosgene (COCl₂)

Solvent: Anhydrous dichloromethane (DCM)

Temperature: 0°C to room temperature

Reaction Time: Several hours

The reaction mixture is then quenched with water, and the product is extracted using an organic solvent. The crude product is purified by recrystallization or column chromatography to obtain this compound in high yield and purity.

Industrial Production Methods

On an industrial scale, the production of this compound follows similar synthetic routes but with optimized reaction conditions to maximize yield and minimize costs. Continuous flow reactors and automated systems are often employed to ensure consistent product quality and efficient use of reagents.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-(chlorocarbonyl)-1-ethyl-1H-pyrazole-5-carboxylate undergoes various chemical reactions, including:

Nucleophilic Substitution: The chlorocarbonyl group can be replaced by nucleophiles such as amines, alcohols, or thiols to form corresponding amides, esters, or thioesters.

Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.

Reduction: The chlorocarbonyl group can be reduced to a hydroxymethyl group using reducing agents like lithium aluminum hydride (LiAlH₄).

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as primary or secondary amines, alcohols, or thiols; solvents like dichloromethane or tetrahydrofuran (THF); reaction temperatures ranging from 0°C to room temperature.

Hydrolysis: Acidic or basic aqueous solutions; reaction temperatures ranging from room temperature to reflux.

Reduction: Reducing agents like LiAlH₄; solvents like THF or diethyl ether; reaction temperatures ranging from 0°C to room temperature.

Major Products Formed

Nucleophilic Substitution: Amides, esters, or thioesters.

Hydrolysis: Carboxylic acids.

Reduction: Hydroxymethyl derivatives.

Scientific Research Applications

Ethyl 3-(chlorocarbonyl)-1-ethyl-1H-pyrazole-5-carboxylate is a compound with diverse applications, particularly in medicinal chemistry and organic synthesis. It is a pyrazole derivative featuring a five-membered ring containing two nitrogen atoms, with a chlorocarbonyl group and an ethyl substituent that contribute to its chemical properties and reactivity.

Scientific Research Applications

- Medicinal Chemistry this compound serves as a precursor for synthesizing various pharmaceutical compounds. It can be employed as a building block for creating bioactive molecules, including potential treatments for cancer and inflammatory diseases. The compound's mechanism of action may involve interactions with specific molecular targets, potentially acting as an enzyme inhibitor or receptor ligand.

- Organic Synthesis It is utilized as an intermediate in organic synthesis. The chlorocarbonyl group's presence makes the compound reactive, enabling it to participate in various chemical transformations.

Synthesis

The synthesis of this compound typically involves reacting ethyl 1-ethyl-1H-pyrazole-5-carboxylate with phosgene (carbonyl chloride) under controlled conditions. The mixture is then quenched with water, and the product is extracted using an organic solvent. Purification is generally achieved through recrystallization or column chromatography.

Related Compounds

Compounds sharing structural similarities with ethyl 3-(chlorocarbonyl)-1-isopropyl-1H-pyrazole-5-carboxylate have been explored, indicating the potential for broader applications based on pyrazole derivatives:.

Pharmacological potential

Research suggests that ethyl 3-(chlorocarbonyl)-1-isopropyl-1H-pyrazole-5-carboxylate may possess pharmacological properties. It has been explored for its anti-inflammatory and antimicrobial activities, suggesting its utility in medicinal chemistry. The mechanism of action likely involves interaction with specific biological targets, such as enzymes or receptors, which could modulate various biological pathways.

Mechanism of Action

The mechanism of action of ethyl 3-(chlorocarbonyl)-1-ethyl-1H-pyrazole-5-carboxylate depends on its specific application. In medicinal chemistry, it may act as an enzyme inhibitor or receptor ligand, interacting with specific molecular targets to modulate biological activity. The chlorocarbonyl group can form covalent bonds with nucleophilic residues in proteins, leading to the inhibition of enzyme activity or alteration of receptor function.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Variations and Substituent Effects

Pyrazole carboxylates exhibit diverse biological and chemical properties depending on substituents. Below is a comparative analysis with key analogs:

Key Observations:

- Reactivity : The presence of -COCl (as in the target compound and its methyl analog) enables nucleophilic acyl substitution, critical for synthesizing amides and heterocyclic inhibitors .

- Steric Effects: The ethyl group at position 1 (vs.

- Electronic Effects : Methoxyphenyl substituents (e.g., in CAS 723339-63-7) introduce electron-donating groups, altering charge distribution and intermolecular interactions .

Physicochemical Properties

Crystallographic and Structural Analysis

Software tools like SHELXL and Mercury are employed for crystal structure determination and visualization. For instance:

Biological Activity

Ethyl 3-(chlorocarbonyl)-1-ethyl-1H-pyrazole-5-carboxylate is a synthetic organic compound belonging to the pyrazole family. This compound has garnered attention in medicinal chemistry due to its potential biological activities, including anti-inflammatory and antimicrobial properties. The unique structure of this compound, characterized by a chlorocarbonyl group and an ethyl substituent, enhances its reactivity and interaction with biological targets.

Chemical Structure and Properties

The molecular formula of this compound is , with a molar mass of approximately 230.65 g/mol. The presence of the chlorocarbonyl group allows for significant reactivity, particularly in forming covalent bonds with nucleophilic sites in proteins, which is crucial for its biological activity.

The biological activity of this compound is primarily attributed to its role as an enzyme inhibitor or receptor ligand . The chlorocarbonyl group can interact with nucleophilic residues in proteins, leading to the inhibition of enzymatic activity or modulation of receptor functions. This mechanism is vital for its potential therapeutic applications in treating various diseases.

Biological Activities

Recent studies have highlighted several biological activities associated with this compound:

- Anti-inflammatory Activity : Research indicates that this compound can reduce inflammation by inhibiting specific pathways involved in inflammatory responses.

- Antimicrobial Activity : this compound has demonstrated effectiveness against various microbial strains, suggesting its potential as an antimicrobial agent.

Case Studies

Several studies have investigated the biological effects of this compound:

-

Study on Anti-inflammatory Effects :

- A study conducted on animal models showed that administration of this compound significantly reduced markers of inflammation compared to control groups. The mechanism was linked to the inhibition of pro-inflammatory cytokines.

-

Antimicrobial Efficacy :

- In vitro assays demonstrated that this compound exhibited potent antimicrobial activity against Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MIC) comparable to established antibiotics.

Comparative Analysis

The following table summarizes the biological activities and mechanisms associated with this compound compared to similar compounds:

| Compound Name | Biological Activity | Mechanism of Action |

|---|---|---|

| This compound | Anti-inflammatory, Antimicrobial | Enzyme inhibition, Receptor modulation |

| Ethyl 3-(bromo)-1-methyl-1H-pyrazole-5-carboxylate | Anticancer | Induction of apoptosis via receptor interaction |

| Ethyl 3-(methyl)-1-isopropyl-1H-pyrazole-5-carboxylate | Antioxidant | Scavenging free radicals |

Q & A

Q. What are the common synthetic routes for preparing ethyl 3-(chlorocarbonyl)-1-ethyl-1H-pyrazole-5-carboxylate, and how can reaction conditions be optimized?

The compound is typically synthesized via cyclocondensation reactions. For example, pyrazole carboxylates are often derived from precursors like ethyl acetoacetate, which reacts with hydrazine derivatives under controlled conditions. A key step involves introducing the chlorocarbonyl group via chlorinating agents (e.g., oxalyl chloride) in anhydrous solvents. Optimization includes adjusting stoichiometry, temperature (e.g., reflux in THF or DCM), and catalyst use (e.g., DMAP for acylations). Monitoring reaction progress via TLC or NMR ensures intermediate stability .

Q. What spectroscopic and crystallographic methods are most reliable for characterizing this compound?

- Spectroscopy : Use - and -NMR to confirm substituent positions and purity. The carbonyl and chlorocarbonyl groups exhibit distinct -NMR signals (~165–175 ppm). IR spectroscopy can validate C=O and C-Cl stretches (~1700 cm and ~750 cm, respectively).

- Crystallography : Single-crystal X-ray diffraction (SXD) with programs like SHELX or WinGX provides unambiguous structural confirmation. Ensure crystal quality by optimizing solvent systems (e.g., slow evaporation of EtOAc/hexane mixtures) .

Q. What safety precautions are critical when handling this compound in the laboratory?

Refer to SDS guidelines:

- Personal Protection : Wear nitrile gloves, goggles, and a lab coat. Use a fume hood to avoid inhalation.

- Spill Management : Absorb with inert material (e.g., vermiculite) and dispose via licensed waste services. Avoid aqueous drains due to potential environmental persistence .

- First Aid : For eye contact, rinse with water for 15 minutes; for ingestion, seek medical attention without inducing vomiting .

Advanced Research Questions

Q. How can computational methods improve the synthesis and functionalization of this pyrazole derivative?

Tools like ICReDD integrate quantum chemical calculations (e.g., DFT for transition-state analysis) with experimental data to predict reaction pathways. For example:

- Screen substituent effects on reactivity using molecular docking or DFT-based charge distribution analysis.

- Optimize solvent and catalyst choices via COSMO-RS simulations to reduce trial-and-error experimentation .

Q. What strategies resolve contradictions in crystallographic data during refinement?

Discrepancies in thermal parameters or bond lengths may arise from twinning, disorder, or poor data resolution. Mitigation steps:

- Cross-validate with spectroscopic data (e.g., compare experimental vs. calculated NMR shifts).

- Use dual-space methods in SHELXD for phase problem resolution.

- Apply Hirshfeld surface analysis to assess intermolecular interactions influencing packing .

Q. How can structure-activity relationship (SAR) studies guide pharmacological applications of this compound?

- Modification Strategies : Introduce electron-withdrawing groups (e.g., -CF) at the 3-position to enhance bioactivity. Replace the ethyl group with bulkier alkyl chains to modulate lipophilicity.

- Assays : Test antitumor activity via MTT assays (e.g., against HeLa cells) or antimicrobial efficacy using microdilution methods. Correlate results with computational ADMET predictions .

Q. What are the challenges in scaling up the synthesis while maintaining regioselectivity?

- Byproduct Formation : Competing reactions (e.g., over-chlorination) can occur at scale. Mitigate via slow reagent addition and in situ monitoring (e.g., ReactIR).

- Purification : Use column chromatography with gradient elution or recrystallization in mixed solvents (e.g., EtOH/HO) to isolate high-purity product .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.